1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone
Description
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a hybrid molecule featuring a dihydroisoquinoline scaffold linked to a substituted pyrazole moiety via an ethanone bridge. The pyrazole ring is further functionalized with a morpholine-4-carbonyl group at position 3 and a methyl group at position 3.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-15-12-18(20(26)22-8-10-27-11-9-22)21-24(15)14-19(25)23-7-6-16-4-2-3-5-17(16)13-23/h2-5,12H,6-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWYDPOASGKXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C3C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone typically involves multi-step reactions. Common starting materials include substituted isoquinolines and pyrazoles, which undergo various chemical transformations such as condensation, acylation, and cyclization reactions.
Industrial Production
On an industrial scale, the production of this compound might be optimized through catalysis and continuous flow processes to enhance yield and reduce production costs. High-pressure reactors and automated control systems ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions including:
Oxidation: Forms products with additional oxygen atoms.
Reduction: Leads to hydrogenation of double bonds.
Substitution: Reactions with nucleophiles/electrophiles replacing specific groups.
Common Reagents and Conditions
Oxidation: Use of reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Utilizing alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated derivatives.
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of this compound in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to enhance acetylcholine levels in vivo, suggesting its role as a cholinergic enhancer, which is beneficial in Alzheimer's therapy . Furthermore, it exhibits properties that may help alleviate symptoms associated with schizophrenia, positioning it as a candidate for further development in psychopharmacology .
Antitumor Activity
The compound's structural characteristics suggest potential antitumor activity. Compounds derived from 3,4-dihydroisoquinoline have been documented to show cytotoxic effects against various cancer cell lines. Research indicates that modifications to the isoquinoline structure can enhance selectivity and potency against specific tumor types .
The biological activities attributed to 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone include:
- Antibacterial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial activity, which warrants further investigation into its mechanism of action against pathogenic bacteria .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
Synthesis and Derivatives
The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been explored to modify the core structure for enhanced biological activity.
Case Studies and Research Findings
Several studies have documented the effects of this compound in preclinical models:
- Alzheimer's Disease Model : In an animal model of Alzheimer's disease, administration of this compound resulted in a statistically significant increase in extracellular acetylcholine levels compared to vehicle controls. This suggests its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases .
- Cancer Cell Line Studies : Testing on various cancer cell lines has indicated that certain derivatives of this compound exhibit selective cytotoxicity, highlighting the need for further exploration into its mechanism and efficacy against specific cancers .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action for this compound often involves interactions with specific molecular targets, leading to a cascade of biochemical reactions. These targets might include enzymes, receptors, or other biomolecules. Understanding its mechanism can elucidate pathways involved in its therapeutic effects or biochemical roles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole Derivatives
4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[6-(2-furyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile] (5a) Structure: A bis-pyridone fused to a central pyrazole core, substituted with furyl and nitrile groups. Synthesis: Prepared via a multicomponent reaction involving pyrazole carboxaldehyde, cyanoacetamide, and ammonium acetate in n-butanol. Key Differences: Lacks the dihydroisoquinoline and morpholine moieties present in the target compound.
(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Structure: Pyrazole linked to a thiophene ring via a methanone bridge. Synthesis: Derived from malononitrile or ethyl cyanoacetate with sulfur participation. Key Differences: Thiophene and cyano substituents contrast with the target compound’s morpholine and dihydroisoquinoline groups.
Isoquinoline Hybrids
(2E)-2-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-methylidene]-2,3-dihydro-1H-inden-1-one (6a-f) Structure: Pyrazole-indanone hybrid with a chloro-substituted pyrazole and indanone scaffold. Synthesis: Condensation of pyrazole carboxaldehyde with indanone in ethanol under basic conditions.
3-[1-acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one Structure: Pyrazoline-quinolinone hybrid with acetyl and chlorophenyl substituents. Key Differences: Quinolinone core and chlorophenyl groups diverge from the target compound’s dihydroisoquinoline and morpholine motifs.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Structural Uniqueness: The combination of dihydroisoquinoline and morpholine-functionalized pyrazole distinguishes it from analogs in the literature, which typically feature simpler substituents (e.g., phenyl, chloro, or nitrile groups).
Biological Activity
The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies that have examined its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound consists of a dihydroisoquinoline moiety linked to a pyrazole ring through an ethanone functional group. The presence of morpholine and methyl groups adds to its structural complexity, which may influence its interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to the target molecule exhibit significant antimicrobial properties . For instance, derivatives containing the dihydroisoquinoline structure have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
Several studies have reported on the anticancer activity of related compounds. The anti-proliferative effects were assessed using different cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). Compounds similar to the target molecule demonstrated IC50 values lower than 25 µM, indicating potent activity against these cell lines .
The mechanism by which these compounds exert their biological effects often involves the inhibition of critical enzymes or pathways in cancer cells. For instance, some studies suggest that the anti-proliferative activity may be linked to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, molecular docking studies have shown high affinity for DNA gyrase in antibacterial assays, suggesting a potential target for antimicrobial action .
Study 1: Antimicrobial Efficacy
A study evaluating a series of dihydroisoquinoline derivatives found that certain compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the pyrazole ring could enhance activity .
Study 2: Anticancer Activity
In a comparative analysis of various pyrazole derivatives, it was found that those with morpholine substituents had improved efficacy against cancer cell lines compared to their non-substituted counterparts. The study utilized MTT assays to quantify cell viability post-treatment .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 µg/mL |
| Compound B | Escherichia coli | 20 µg/mL |
| Compound C | Bacillus subtilis | 15 µg/mL |
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HepG-2 | <25 |
| Compound E | MCF-7 | <20 |
| Compound F | PC-3 | <30 |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
- Adjust stoichiometry of morpholine derivatives to avoid over-acylation .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Methodological Answer:
A combination of techniques is required due to the compound’s structural complexity:
- NMR Spectroscopy :
- X-ray Crystallography :
- Use SHELXL for refinement, particularly for resolving torsional ambiguities in the dihydroisoquinoline moiety. Key parameters: high-resolution data (d ≤ 0.8 Å), TWIN/BASF commands for twinned crystals, and anisotropic displacement parameters for heavy atoms .
- Example data from a related compound (Table 1):
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P21/c | |
| a, b, c (Å) | 6.0686, 18.6887, 14.9734 | |
| β (°) | 91.559 |
Advanced: How can researchers resolve contradictions between computational modeling and experimental crystallographic data for this compound?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Density Functional Theory (DFT) Optimization : Compare computed (gas-phase) and experimental (solid-state) structures. Use implicit solvent models (e.g., PCM) to account for crystallization solvents .
- Hirshfeld Surface Analysis : Identify weak interactions (e.g., C–H···O) that stabilize the crystal lattice but are absent in simulations .
- Multi-Conformer Refinement : In SHELXL, refine alternative conformers for flexible groups (e.g., morpholine ring) with PART/SUMP restraints .
Case Study : A related pyrazole-isoquinoline derivative showed a 0.2 Å deviation in the morpholine carbonyl bond length between DFT and X-ray data, resolved by incorporating dispersion corrections in calculations .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s complex heterocyclic system?
Methodological Answer:
Focus on modular modifications and pharmacophore mapping:
- Core Modifications :
- Pyrazole : Vary substituents at position 5-methyl (e.g., –CF₃, –Cl) to assess steric/electronic effects on target binding .
- Isoquinoline : Introduce methoxy groups (position 6/7) to enhance π-stacking with aromatic residues in enzyme active sites .
- Activity Assays :
- Use isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins (e.g., kinases).
- Compare IC₅₀ values against structurally similar compounds (Table 2):
| Compound | Modification | IC₅₀ (nM) | Target |
|---|---|---|---|
| Parent compound | None | 120 | Kinase X |
| 6,7-Dimethoxy derivative | Isoquinoline methoxy | 45 | Kinase X |
| 5-Trifluoromethyl derivative | Pyrazole –CF₃ | 85 | Kinase X |
Data Interpretation : Correlate substituent electronegativity with activity changes to identify critical interactions .
Advanced: How can researchers design experiments to probe the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Models :
- Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks.
- Stabilization Strategies :
- Introduce deuterium at labile positions (e.g., pyrazole methyl) to reduce oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
